2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide
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Overview
Description
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide is a complex organic compound that features a benzofuran ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Thiophene and Pyridine Rings: These can be introduced through cross-coupling reactions such as Suzuki or Heck reactions.
Formation of the Acetamide Group: This can be done through amidation reactions involving acyl chlorides and amines.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran and thiophene rings.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Various substitution reactions could be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Cross-Coupling Reactions: Palladium-based catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as a building block for more complex molecules. Its unique structure allows for various functionalizations.
Biology and Medicine
Potential applications in medicinal chemistry could include the development of new pharmaceuticals. The compound’s structure suggests it might interact with biological targets such as enzymes or receptors.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide: Similar compounds might include other benzofuran derivatives, thiophene derivatives, and pyridine derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of three different aromatic rings, which could confer unique chemical and biological properties.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-22(2)12-16-5-3-6-18(21(16)27-22)26-14-20(25)24-13-15-8-9-23-17(11-15)19-7-4-10-28-19/h3-11H,12-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBRFOKHIBYDOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC(=NC=C3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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